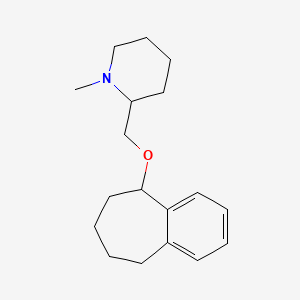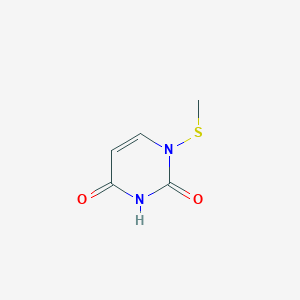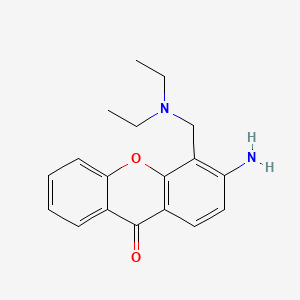
Xanthen-9-one, 3-amino-4-(diethylamino)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-amino-4-(diethylamino)methyl-, typically involves the condensation of salicylic acid with a phenol derivative. This classical method can be optimized using microwave heating to improve yields and reduce reaction times . Other methods include the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, and o-haloarenecarboxylic acids with arynes .
Industrial Production Methods
Industrial production of xanthone derivatives often employs large-scale organic synthesis techniques, including the use of zinc chloride/phosphoryl chloride as catalysts to enhance reaction efficiency and yield . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted xanthone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Xanthen-9-one, 3-amino-4-(diethylamino)methyl- involves its interaction with molecular targets such as enzymes and DNA. For example, it can intercalate into DNA and inhibit the activity of topoisomerase II, leading to the disruption of DNA replication and cell division . The compound’s amino and diethylamino groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other xanthone derivatives such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anti-cancer activity.
α-mangostin and γ-mangostin: Natural xanthones with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
Xanthen-9-one, 3-amino-4-(diethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and diethylamino groups enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
42061-35-8 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-amino-4-(diethylaminomethyl)xanthen-9-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(4-2)11-14-15(19)10-9-13-17(21)12-7-5-6-8-16(12)22-18(13)14/h5-10H,3-4,11,19H2,1-2H3 |
InChI-Schlüssel |
CPHNNNOYAULJQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
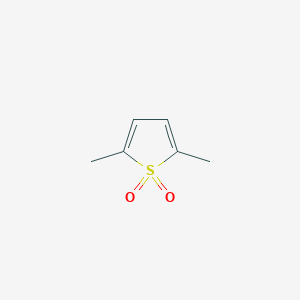
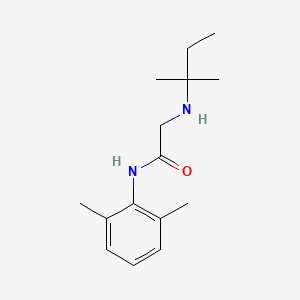


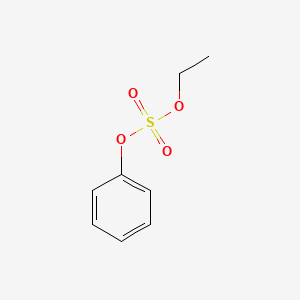

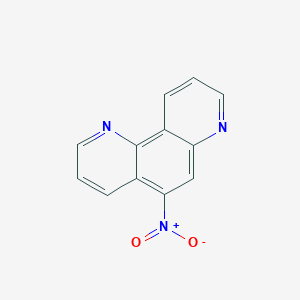
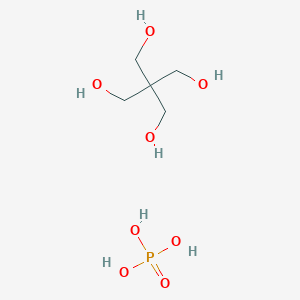

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

